2-Bromo-5-methoxybenzoyl chloride (CAS 56658-04-9) is a highly reactive, bifunctional acylating agent utilized in pharmaceutical synthesis and advanced materials development[1]. Featuring an electrophilic acid chloride, an ortho-bromine atom, and a meta-methoxy group, this building block enables rapid amide or ester bond formation followed by orthogonal transition-metal-catalyzed cross-coupling. In procurement and process chemistry, it is primarily selected over its free acid counterpart to eliminate the need for expensive peptide coupling reagents, thereby improving atom economy, simplifying downstream purification, and accelerating scale-up workflows [1].
Attempting to substitute this specific acid chloride with the corresponding free acid (2-bromo-5-methoxybenzoic acid) or simpler analogs introduces significant workflow inefficiencies. Using the free acid necessitates stoichiometric amounts of coupling reagents (such as HATU or EDC/HOBt), which inflates raw material costs and generates persistent urea byproducts that complicate chromatographic purification [1]. Furthermore, substituting with a generic 2-bromobenzoyl chloride sacrifices the critical 5-methoxy moiety, eliminating a valuable handle for late-stage demethylation and subsequent linker attachment, which is strictly required in targeted protein degrader or complex API synthesis workflows [1].
Direct acylation with 2-bromo-5-methoxybenzoyl chloride requires no additional coupling reagents, whereas the baseline 2-bromo-5-methoxybenzoic acid requires >1.1 equivalents of expensive reagents like HATU or EDC [1].
| Evidence Dimension | Coupling reagent requirement and byproduct generation |
| Target Compound Data | 0 eq coupling reagents required; generates only HCl gas (easily scrubbed) with typical amide yields >90% in <2 hours. |
| Comparator Or Baseline | 2-Bromo-5-methoxybenzoic acid (requires >1.1 eq HATU/EDC and generates >300 g/mol of urea waste). |
| Quantified Difference | 100% reduction in coupling reagent costs and elimination of >300 g/mol of high-molecular-weight organic waste. |
| Conditions | Standard amine acylation in DCM/Et3N at 0°C to room temperature. |
Eliminating coupling reagents drastically reduces the cost of goods (COGs) and simplifies purification in pilot-scale manufacturing.
The inclusion of the 5-methoxy group provides a secondary vector for late-stage diversification, allowing for BBr3-mediated cleavage to a reactive phenol in high yields, a feature completely absent in the generic 2-bromobenzoyl chloride comparator [1].
| Evidence Dimension | Available vectors for late-stage structural modification |
| Target Compound Data | 2 distinct handles (ortho-bromide for Pd-coupling; 5-methoxy for BBr3-mediated cleavage to a reactive phenol, typically >85% yield). |
| Comparator Or Baseline | 2-Bromobenzoyl chloride (1 handle; lacks the methoxy group). |
| Quantified Difference | Provides a 100% increase in orthogonal modification sites (2 vs 1) on the aryl ring. |
| Conditions | Standard library synthesis and late-stage diversification protocols. |
Enables medicinal chemists to attach solubilizing groups or PROTAC linkers without redesigning the entire synthetic route.
Compared to the highly reactive but unstable 2-iodo-5-methoxybenzoyl chloride, this brominated analog exhibits greater thermal stability and does not require strict cold-chain logistics or light-blocking packaging to prevent spontaneous dehalogenation during long-term storage .
| Evidence Dimension | Storage requirements and light sensitivity |
| Target Compound Data | Stable at ambient room temperature under an inert, dry atmosphere with minimal risk of spontaneous dehalogenation. |
| Comparator Or Baseline | 2-Iodo-5-methoxybenzoyl chloride (requires 2-8°C storage and strict light protection to prevent I2 liberation). |
| Quantified Difference | Increases permissible storage temperature by >15°C (ambient vs 2-8°C) and eliminates light-blocking requirements. |
| Conditions | Long-term storage and bulk transport. |
Lowers shipping and warehousing costs while ensuring consistent purity profiles across manufacturing campaigns.
Highly suited for industrial-scale production of substituted benzamides where avoiding expensive coupling reagents is critical for maintaining low cost of goods and simplifying downstream crystallization [1].
The presence of the 5-methoxy group allows for selective demethylation to a phenol post-amidation, providing a highly efficient anchor point for PEG linkers or other functional moieties in targeted protein degrader development [1].
Serves as a highly efficient starting material for the synthesis of complex heterocycles, such as quinazolinones or oxadiazoles, where the ortho-bromide is subsequently utilized in intramolecular or intermolecular palladium-catalyzed cross-coupling reactions [1].
Corrosive